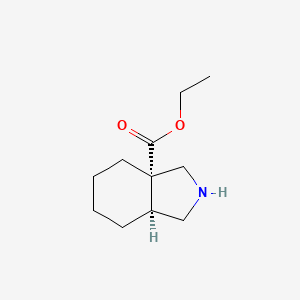

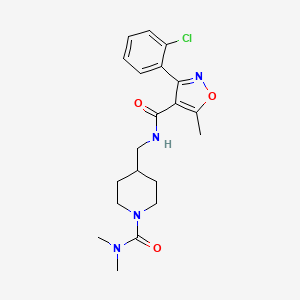

![molecular formula C13H10N2S B2548571 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile CAS No. 331459-71-3](/img/structure/B2548571.png)

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" is a molecule that is likely to possess a benzene ring substituted with a cyano group, a thienyl group through a methylene linkage, and an amino group. The presence of the cyano group suggests reactivity typical of nitriles, while the thienyl and amino groups may confer additional chemical properties and potential for further functionalization.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-carbonitrile and 2-aminomethyl-substituted 5-phenylbenzazepine derivatives was achieved starting from [4-hydroxy-3-(methyloxy)phenyl]acetic acid, with a key step being the stereoselective addition of cyanide to form diastereomers . Similarly, the synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitriles was performed using a multicomponent reaction in THF with DBU as a catalyst, indicating the potential for efficient synthetic routes for complex nitrile-containing molecules .

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, with multiple substituents influencing the overall shape and electronic distribution. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a polysubstituted benzene with nearly coplanar substituents and a significant dihedral angle between the benzene rings . This suggests that the molecular structure of "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" could also exhibit interesting geometrical features due to the presence of the thienyl and amino substituents.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related molecules. The presence of the cyano group allows for nucleophilic addition reactions, as seen in the synthesis of benzazepine derivatives . The amino group could participate in various reactions, including acylation or the formation of Schiff bases with aldehydes or ketones. The thienyl group could engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile" would be influenced by its functional groups. The cyano group would contribute to the molecule's polarity and potential for hydrogen bonding, while the thienyl and amino groups could affect its solubility and reactivity in different solvents. The compound's spectroscopic properties, such as UV-VIS absorption, could be similar to those observed in azo-benzoic acids, where acid-base dissociation and azo-hydrazone tautomerism were noted . Additionally, the molecular structure could be optimized using computational methods like density functional theory, as done for azo-benzoic acids .

Aplicaciones Científicas De Investigación

Thermochemistry and Polymorphism

Research on similar compounds, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, highlights their significance in understanding thermochemistry and conformational polymorphism. These studies reveal how variations in molecular conformation, influenced by the torsion of thiophene relative to connected fragments, can lead to different crystal colors and thermodynamic stability. This knowledge is crucial for designing materials with specific physical properties (Yu et al., 2000).

Organometallic Chemistry

The reaction of N-(3-methyl-2-thienylmethylidene)aniline with Fe2(CO)9 yields organometallic products, demonstrating the compound's utility in synthesizing complex organometallic structures. These reactions underscore the potential for creating novel materials and catalysts (Wang et al., 1999).

Corrosion Inhibition

Derivatives of 2-aminobenzene-1,3-dicarbonitriles, including compounds similar to the target molecule, have been investigated for their effectiveness as corrosion inhibitors. Their application in protecting mild steel against corrosion in acidic environments showcases their importance in industrial applications (Verma et al., 2015).

Photopolymerization Processes

Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been explored as photosensitizers in photopolymerization, demonstrating their versatility in initiating polymerization under visible light. This application is particularly relevant in 3D printing technologies, where efficient and controlled polymerization is essential (Tomal et al., 2019).

Propiedades

IUPAC Name |

2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJRFGOPDBBDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)

![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)